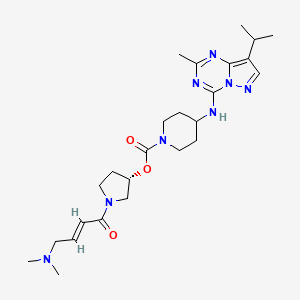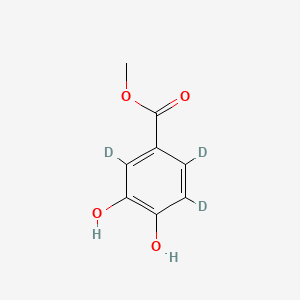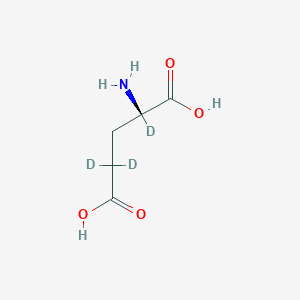
Tiamulin-d10 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiamulin-d10 Hydrochloride is a deuterated form of Tiamulin, a pleuromutilin antibiotic. It is primarily used as an internal standard for the quantification of Tiamulin in various analytical applications. Tiamulin itself is known for its effectiveness against a range of bacterial infections, particularly in veterinary medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tiamulin-d10 Hydrochloride involves the incorporation of deuterium atoms into the Tiamulin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then used to construct the final Tiamulin-d10 molecule. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards. The production involves stringent quality control measures to ensure the consistency and reliability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Tiamulin-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives .
Aplicaciones Científicas De Investigación
Tiamulin-d10 Hydrochloride has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of Tiamulin.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of Tiamulin in biological systems.
Medicine: Utilized in research focused on the development of new antibiotics and the study of bacterial resistance mechanisms.
Industry: Applied in the quality control and standardization of pharmaceutical products containing Tiamulin
Mecanismo De Acción
Tiamulin-d10 Hydrochloride, like Tiamulin, exerts its effects by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding inhibits protein synthesis by preventing the formation of peptide bonds between amino acids. The inhibition of protein synthesis ultimately leads to the death of the bacterial cell. The molecular targets involved in this mechanism include the ribosomal RNA and associated proteins .
Comparación Con Compuestos Similares
Valnemulin: Another pleuromutilin antibiotic with a similar mechanism of action.
Retapamulin: A pleuromutilin antibiotic used topically for skin infections.
Lefamulin: A pleuromutilin antibiotic used for the treatment of community-acquired bacterial pneumonia.
Uniqueness of Tiamulin-d10 Hydrochloride: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The incorporation of deuterium atoms enhances the stability and accuracy of quantification in mass spectrometry and chromatography. This uniqueness sets it apart from other pleuromutilin antibiotics .
Propiedades
Fórmula molecular |
C28H48ClNO4S |
|---|---|
Peso molecular |
540.3 g/mol |
Nombre IUPAC |
[(2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethylsulfanyl]acetate;hydrochloride |
InChI |
InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19?,20-,22+,24-,25-,26+,27-,28?;/m0./s1/i2D3,3D3,9D2,10D2; |
Clave InChI |
WRHXJTYYMRJQPZ-XAUQTLEFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N(CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H](C23CCC([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C)C([2H])([2H])C([2H])([2H])[2H].Cl |
SMILES canónico |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


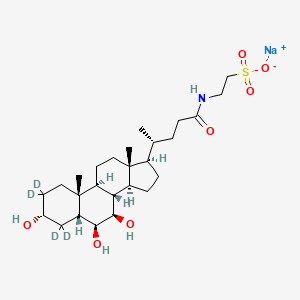
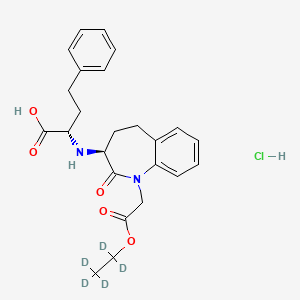
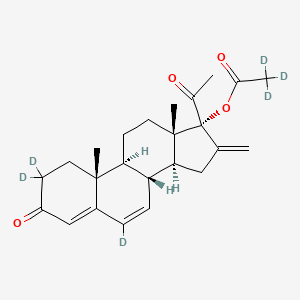
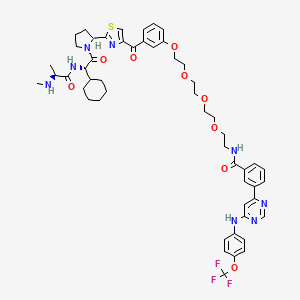
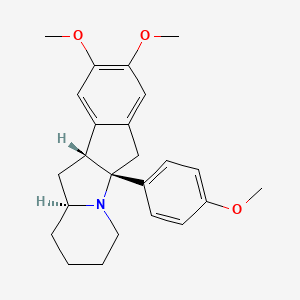

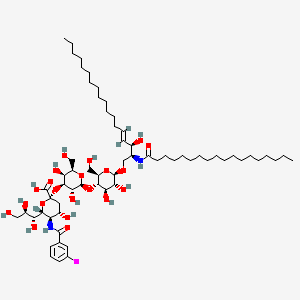
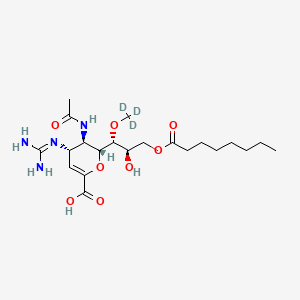
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
